2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENPLOYECFEPSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate, a valuable bifunctional linker for bioconjugation and drug development. This document details the synthetic methodology, characterization techniques, and key applications of this versatile molecule.

Introduction

This compound, also known as Hept-6-ynoic acid NHS ester, is a chemical reagent that features two key functional groups: a terminal alkyne and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step conjugation strategy. The NHS ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. The terminal alkyne group enables covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This dual functionality makes it an essential tool for the construction of well-defined bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.

Key Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| CAS Number | 917222-23-2 |

Synthesis

The synthesis of this compound is typically achieved through the activation of the carboxylic acid of hept-6-ynoic acid with N-hydroxysuccinimide. This reaction is generally facilitated by a coupling agent, such as a carbodiimide.

Synthetic Pathway

The overall synthetic scheme involves a one-step esterification reaction.

Experimental Protocol

Materials:

-

Hept-6-ynoic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve hept-6-ynoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

To the cooled solution, add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) or the corresponding urea (B33335) from EDC will form.

-

Remove the precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous solvent.

-

The filtrate, containing the desired product, is collected.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography on silica (B1680970) gel.

Characterization

The successful synthesis and purity of this compound must be confirmed through various analytical techniques. Although specific spectral data for this compound is not widely published, the expected characterization data based on its structure is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hept-6-ynoate backbone and the succinimide (B58015) ring.

| Proton Assignment (Predicted) | Expected Chemical Shift (ppm) | Multiplicity |

| Succinimide protons (-CH₂-CH₂-) | ~2.9 | Singlet |

| Methylene (B1212753) protons adjacent to ester (α) | ~2.6 | Triplet |

| Methylene protons adjacent to alkyne (γ) | ~2.2 | Multiplet |

| Alkyne proton (-C≡CH) | ~2.0 | Triplet |

| Other methylene protons (β, δ) | 1.6 - 1.9 | Multiplets |

¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms in the molecule.

| Carbon Assignment (Predicted) | Expected Chemical Shift (ppm) |

| Ester carbonyl (C=O) | ~169 |

| Succinimide carbonyls (C=O) | ~170 |

| Alkyne carbon (-C≡CH) | ~83 |

| Alkyne carbon (-C≡CH) | ~69 |

| Succinimide carbons (-CH₂-CH₂-) | ~25 |

| Methylene carbons of the heptanoate (B1214049) chain | 18 - 33 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound (C₁₁H₁₃NO₄), the expected exact mass would be approximately 223.0845 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| C=O stretch (ester) | 1780 - 1760 |

| C=O stretch (succinimide) | 1740 - 1720 |

| C≡C-H stretch (terminal alkyne) | 3300 - 3250 |

| C≡C stretch (alkyne) | 2140 - 2100 |

| C-H stretch (alkane) | 2960 - 2850 |

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a highly valuable reagent in several areas of research and development.

Bioconjugation Workflow

The general workflow for using this linker involves two main steps: amine conjugation followed by click chemistry.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.

-

Fluorescent Labeling: Researchers can attach fluorescent dyes to proteins or other biomolecules to study their localization and dynamics within cells.

-

Surface Immobilization: The linker can be used to immobilize proteins or peptides onto surfaces for applications in biosensors and immunoassays.

-

PROTACs: In the field of targeted protein degradation, this linker can be a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Conclusion

This compound is a powerful and versatile tool for chemical biology and drug development. Its straightforward synthesis from commercially available starting materials and its dual reactivity provide a reliable method for the precise construction of complex bioconjugates. The characterization techniques outlined in this guide are essential for ensuring the quality and purity of the synthesized linker, which is critical for its successful application in research and therapeutic development.

References

An In-depth Technical Guide to the Physicochemical Properties of NHS-Alkyne Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core physicochemical properties of N-hydroxysuccinimide (NHS)-alkyne linkers, critical reagents in bioconjugation, diagnostics, and the development of complex biomolecules such as antibody-drug conjugates (ADCs). Understanding these properties is paramount for optimizing conjugation efficiency, ensuring reproducibility, and maintaining the stability of the final conjugate.

Core Principles of NHS-Alkyne Linkers

NHS-alkyne linkers are bifunctional molecules designed to bridge a biomolecule with another molecule of interest. They possess two key reactive moieties:

-

An NHS ester , which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.

-

A terminal alkyne , which enables covalent ligation to an azide-functionalized molecule via "click chemistry" (either the copper-catalyzed Azide-Alkyne Cycloaddition, CuAAC, or the strain-promoted Azide-Alkyne Cycloaddition, SPAAC).

The spacer arm, often a polyethylene (B3416737) glycol (PEG) chain, connects these two groups and significantly influences the linker's solubility, stability, and steric properties.

Physicochemical Properties

The efficacy of an NHS-alkyne linker is governed by a delicate balance between its reactivity towards amines and its stability against premature degradation.

Reactivity and Mechanism of Action

The primary reaction of an NHS ester is the nucleophilic acyl substitution with an unprotonated primary amine. This reaction proceeds efficiently under physiological to slightly alkaline conditions (pH 7.2-8.5) to form a highly stable and effectively irreversible amide bond.[1][2] The reaction releases N-hydroxysuccinimide as a byproduct.

Stability and Hydrolysis

The principal competing reaction for NHS esters in aqueous environments is hydrolysis, where the ester reacts with water to form an inactive carboxylic acid.[2] This reaction is highly pH-dependent; the rate of hydrolysis increases significantly with increasing pH.[2][3] Therefore, a key consideration in experimental design is to balance the rate of aminolysis against the rate of hydrolysis.

The half-life of NHS esters can range from hours at neutral pH to mere minutes at pH 9.[4][5][6] Low temperatures (e.g., 4°C) can be used to slow down the rate of hydrolysis and extend the linker's effective lifetime during a conjugation reaction.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]

- 3. creativepegworks.com [creativepegworks.com]

- 4. chemimpex.com [chemimpex.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

A Technical Guide to Bioconjugation Using NHS-Alkyne Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of bioconjugation utilizing N-hydroxysuccinimide (NHS)-alkyne reagents. It covers the fundamental chemistry, experimental protocols, and critical parameters for successfully modifying biomolecules with terminal alkynes for subsequent bioorthogonal reactions.

Introduction to NHS-Alkyne Bioconjugation

Bioconjugation is a pivotal technique that covalently links molecules to biomolecules such as proteins, peptides, and nucleic acids.[1] NHS-alkyne reagents are bifunctional linkers that play a crucial role in a two-step bioconjugation strategy. This approach first introduces a terminal alkyne group onto a biomolecule, which can then be specifically and efficiently reacted with an azide-containing molecule in a "click chemistry" reaction.[2][3]

The primary advantage of this method lies in its high selectivity and efficiency. The NHS ester moiety reacts readily with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[4][] This initial step is followed by the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are exceptionally reliable and produce high yields with minimal side reactions.[6][7] This two-step process is instrumental in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface immobilization of biomolecules for biosensors.[2][4][8]

The Chemistry of NHS-Alkyne Reagents

The process begins with the reaction of an NHS-alkyne reagent with a biomolecule containing primary amines. This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4][9]

Following the successful introduction of the alkyne handle, the biomolecule is ready for the "click" reaction. The terminal alkyne can react with an azide-functionalized molecule to form a stable triazole linkage.[6] This reaction is known for its high efficiency and biocompatibility, allowing it to proceed even in complex biological systems.[6][10]

Reaction Pathways

The overall workflow involves two key chemical transformations:

-

Amine Acylation: The reaction of a primary amine on a biomolecule with an NHS-alkyne reagent to form an alkyne-modified biomolecule.

-

Azide-Alkyne Cycloaddition (Click Chemistry): The subsequent reaction of the alkyne-modified biomolecule with an azide-containing molecule of interest.

Quantitative Data Summary

Successful bioconjugation with NHS-alkyne reagents is dependent on several key experimental parameters. The following tables summarize important quantitative data for optimizing these reactions.

Table 1: NHS Ester Reaction Conditions and Stability

| Parameter | Recommended Value/Range | Notes | Citations |

| Optimal pH | 7.2 - 8.5 | At lower pH, amines are protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester increases significantly. | [4][] |

| Molar Excess of NHS-Alkyne | 10 to 20-fold | This is a starting point and should be optimized for the desired degree of labeling. | [4][11] |

| Reaction Time | 30 minutes to 2 hours at room temperature; 2-4 hours at 4°C | Incubation times can be adjusted based on the reactivity of the specific biomolecule and reagent. | [4][] |

| Solvents for NHS-Alkyne | DMSO or DMF | Reagents are typically dissolved in a minimal amount of organic solvent before being added to the aqueous reaction buffer. | [3][6] |

| NHS Ester Hydrolysis Half-life | 4-5 hours at 0°C, pH 7 | NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. Freshly prepared solutions are crucial for high efficiency. | [12] |

| Quenching Reagents | Tris or glycine (B1666218) (20-50 mM final concentration) | Added to consume any unreacted NHS ester and stop the reaction. | [4] |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions

| Parameter | Recommended Value/Range | Notes | Citations |

| Copper (Cu(I)) Source | Copper(II) Sulfate with a reducing agent (e.g., Sodium Ascorbate) | The active catalyst is Cu(I), which is generated in situ. | [8][13] |

| Copper Concentration | 50 - 250 µM | Higher concentrations can sometimes damage proteins. | [8][13] |

| Ligand for Copper | e.g., THPTA | Ligands stabilize the Cu(I) oxidation state and protect the biomolecule. A 2:1 or 5:1 ligand to copper ratio is often used. | [13][14] |

| Reducing Agent | Sodium Ascorbate (B8700270) (e.g., 5 mM) | Used to reduce Cu(II) to Cu(I). | [8] |

| Reaction Time | 30 - 60 minutes at room temperature | CuAAC is typically a fast reaction. | [8][14] |

| pH | ~7.0 | The reaction proceeds efficiently at neutral pH. | [10][13] |

Experimental Protocols

The following are generalized protocols for the modification of a protein with an NHS-alkyne reagent and subsequent click chemistry. Optimization will be necessary for specific applications.

Protocol 1: Alkyne-Modification of a Protein using an NHS-Alkyne Reagent

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-alkyne reagent

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[6]

-

NHS-Alkyne Reagent Preparation: Immediately before use, dissolve the NHS-alkyne reagent in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[6][12]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-alkyne reagent to the protein solution.[4][11] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[4] If the attached molecule is light-sensitive, protect the reaction from light.

-

Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[4]

-

Purification: Remove excess, unreacted NHS-alkyne reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][6]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Alkyne-modified protein (from Protocol 1)

-

Azide-containing molecule of interest

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

Ligand solution (e.g., 200 mM THPTA in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Purification equipment (e.g., desalting column, SEC-FPLC)

Procedure:

-

Catalyst Premix Preparation: In a microcentrifuge tube, mix the Copper(II) Sulfate and ligand solutions in a 1:2 molar ratio. Allow this to stand for a few minutes to form the complex.[14]

-

Reaction Setup: In a separate reaction tube, combine the alkyne-modified protein with the azide-containing molecule. The molar ratio of the azide (B81097) molecule to the protein will depend on the desired degree of labeling.

-

Initiation of Click Reaction: Add the copper/ligand premix to the protein-azide mixture. Final concentrations might be in the range of 10-100 µM biomolecule, 50 µM Copper(II) Sulfate, and 250 µM ligand.[8]

-

Add the freshly prepared sodium ascorbate solution to initiate the reaction (a final concentration of 5 mM is common).[8]

-

Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light if necessary.[14]

-

Purification: Purify the final bioconjugate from excess reagents and catalyst using a desalting column or other appropriate chromatography method. A wash with a chelating agent like EDTA can be included to remove any residual copper.[8]

Conclusion

Bioconjugation using NHS-alkyne reagents is a powerful and versatile strategy for the precise chemical modification of biomolecules. The robustness of the initial amine-acylation step, coupled with the high efficiency and bioorthogonality of the subsequent click chemistry reaction, makes this a valuable tool in drug development, diagnostics, and fundamental biological research. Careful consideration of reaction conditions, particularly pH and the hydrolytic instability of the NHS ester, is critical for achieving high yields and reproducible results. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this technology in their work.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

2,5-dioxopyrrolidin-1-yl hept-6-ynoate molecular structure and weight

An In-depth Technical Guide to 2,5-dioxopyrrolidin-1-yl hept-6-ynoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of this compound, a bifunctional linker molecule increasingly utilized in bioconjugation and chemical biology.

Molecular Properties

This compound is characterized by a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol [1]. The molecule incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. This dual functionality allows for a two-step conjugation strategy. The NHS ester provides reactivity towards primary amines, commonly found in proteins and other biomolecules, while the alkyne group enables click chemistry reactions, typically with azide-functionalized molecules.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C11H13NO4 | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| CAS Number | 917222-23-2 | [1] |

Molecular Structure

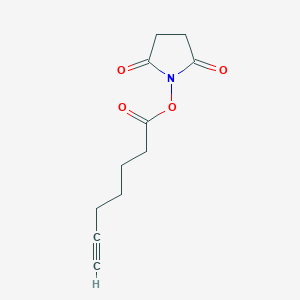

The structural arrangement of this compound is crucial to its function. The molecule consists of a hept-6-ynoate backbone, which is an aliphatic chain containing a terminal alkyne. This backbone is esterified with an N-hydroxysuccinimide group, forming the reactive NHS ester.

Molecular structure of this compound.

Experimental Protocols

The utility of this compound lies in its ability to participate in sequential conjugation reactions. A typical experimental workflow involves two main stages:

-

Amine Conjugation via NHS Ester: The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues in a protein) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond. The protein or biomolecule is incubated with a molar excess of the linker in a suitable buffer (e.g., phosphate-buffered saline, PBS) for a defined period, typically ranging from 30 minutes to 2 hours at room temperature or 4°C. Unreacted linker is subsequently removed by size-exclusion chromatography, dialysis, or other purification methods.

-

Alkyne-Azide Click Chemistry: The alkyne-functionalized biomolecule can then be reacted with an azide-containing molecule of interest in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, proceeding readily in aqueous buffers. The reaction mixture typically includes a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) and enhance reaction kinetics, and the azide-modified component. The reaction is typically allowed to proceed for 1-4 hours at room temperature.

References

solubility and stability of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate

An In-depth Technical Guide to the Solubility and Stability of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an NHS-alkyne linker, is a crucial tool in bioconjugation and drug delivery, enabling the linkage of molecules to proteins and other amine-containing biomolecules. Its utility is, however, intrinsically linked to its solubility and stability, particularly the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, complete with experimental protocols for assessment and visual diagrams of relevant workflows.

Introduction

This compound is a heterobifunctional crosslinker. It contains a terminal alkyne group and an NHS ester. The NHS ester reacts with primary amines to form stable amide bonds, while the alkyne group can participate in copper-catalyzed or strain-promoted cycloaddition reactions. This dual functionality makes it a versatile reagent for applications such as antibody-drug conjugation, protein labeling, and surface modification. However, the reactivity of the NHS ester also makes it prone to hydrolysis, which is a critical consideration for its storage, handling, and use in aqueous environments.

Solubility Profile

The solubility of this compound is dictated by its chemical structure, which includes a relatively nonpolar heptynoate chain and a more polar NHS group.

Qualitative Solubility:

-

High Solubility: The compound is readily soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are recommended for preparing stock solutions.

-

Moderate Solubility: It exhibits moderate solubility in other organic solvents like acetonitrile (B52724) (ACN) and dichloromethane (B109758) (DCM).

-

Low Solubility: Due to the hydrophobic nature of the hydrocarbon chain and the susceptibility of the NHS ester to hydrolysis, its solubility in aqueous buffers is limited.

Quantitative Solubility Data:

Specific quantitative solubility data for this compound is not extensively published. However, based on structurally similar compounds, the following table provides estimated solubility limits.

| Solvent | Estimated Solubility |

| DMSO | >10 mg/mL |

| DMF | >10 mg/mL |

| Acetonitrile | 1-5 mg/mL |

| Water/Aqueous Buffers | <1 mg/mL (with hydrolysis) |

Stability Profile

The primary factor governing the stability of this compound is the hydrolysis of the NHS ester.

Factors Influencing Stability:

-

pH: The rate of hydrolysis is highly pH-dependent. The NHS ester is most stable at acidic pH (4.0-6.0). As the pH increases, particularly above 7.5, the rate of hydrolysis significantly accelerates.

-

Temperature: Higher temperatures increase the rate of hydrolysis. For optimal stability, the compound and its solutions should be kept at low temperatures.

-

Aqueous Environment: The presence of water is necessary for hydrolysis. Therefore, storage and handling in anhydrous conditions are crucial.

Quantitative Stability Data:

The stability of NHS esters is often reported as a half-life (t½) in aqueous buffers. While specific data for this compound is scarce, the following table presents typical half-lives for NHS esters under different conditions.

| pH | Temperature | Estimated Half-life (t½) |

| 7.0 | 4°C | Several hours |

| 7.4 | 25°C | 30-60 minutes |

| 8.5 | 25°C | <10 minutes |

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a method to estimate the solubility of this compound in a given solvent.

Caption: Workflow for determining the solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Stir or sonicate the mixture at a constant, controlled temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Concentration Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.

-

Solubility Calculation: Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Assessing Stability (Hydrolysis Rate)

This protocol measures the rate of hydrolysis of the NHS ester in an aqueous buffer.

Caption: Workflow for assessing the hydrolytic stability of an NHS ester.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

-

Reaction Initiation: Add a small aliquot of the stock solution to a pre-warmed aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentration.

-

Time-course Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the hydrolysis in the aliquot by adding it to a solution that stops the reaction (e.g., a low pH buffer or an organic solvent).

-

Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to measure the peak area of the intact this compound.

-

Half-life Calculation: Plot the natural logarithm of the remaining concentration of the NHS ester against time. The half-life can be calculated from the slope of the resulting linear fit.

Bioconjugation Workflow and Considerations

The primary application of this compound is in bioconjugation. The following diagram illustrates the logical flow of a typical two-step bioconjugation process.

Caption: Logical workflow for a two-step bioconjugation using an NHS-alkyne linker.

Key Considerations for Use:

-

Stock Solutions: Always prepare fresh stock solutions in anhydrous DMSO or DMF and use them immediately.

-

Reaction Buffer: For the amination reaction, use a buffer with a pH between 7.2 and 8.0. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target molecule.

-

Hydrolysis Competition: Be aware that hydrolysis will compete with the amination reaction. Use a sufficient excess of the NHS-alkyne linker and optimize the reaction time to maximize conjugation efficiency while minimizing hydrolysis-related side products.

-

Purification: After the amination step, it is often necessary to remove the unreacted linker and hydrolysis byproducts, for example, by dialysis or size-exclusion chromatography, before proceeding to the click chemistry step.

Conclusion

The successful application of this compound in bioconjugation and drug development hinges on a thorough understanding of its solubility and stability. While highly soluble in polar aprotic solvents, its limited stability in aqueous solutions, particularly at neutral to basic pH, necessitates careful planning of experimental conditions. By following the protocols and considering the factors outlined in this guide, researchers can effectively utilize this versatile crosslinker to achieve their scientific objectives.

In-Depth Technical Guide: 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate (CAS No. 917222-23-2). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical Identification and Properties

This compound is a chemical reagent commonly utilized in bioconjugation and chemical biology. It features an N-hydroxysuccinimide (NHS) ester, which is reactive toward primary amines, and a terminal alkyne group, enabling click chemistry reactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 917222-23-2 | MedChemExpress[2] |

| Molecular Formula | C₁₁H₁₃NO₄ | MedChemExpress[2] |

| Molecular Weight | 223.23 g/mol | MedChemExpress[2] |

| Appearance | White to yellow solid | Sigma-Aldrich[3] |

| Purity | ≥ 95% | Sigma-Aldrich[3] |

| Storage Temperature | -20°C in an inert atmosphere | Sigma-Aldrich[3] |

Hazard Identification and Safety Information

Table 2: GHS Hazard Statements for Structurally Related Compounds

| Hazard Class | Hazard Statement | Source |

| Skin Irritation | H315: Causes skin irritation | chemical label[4] |

| Eye Irritation | H319: Causes serious eye irritation | chemical label[4] |

| Respiratory Irritation | H335: May cause respiratory irritation | chemical label[4] |

Precautionary Statements:

Users should adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Handling, Storage, and Disposal

Handling:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, it is recommended to store at -20°C under an inert atmosphere.[3]

-

NHS esters are susceptible to hydrolysis, so exposure to moisture should be minimized.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

As NHS esters are not considered highly hazardous, they can typically be disposed of with other chemical waste.[5] It is good practice to quench any reactive NHS ester by hydrolysis before disposal.

Stability and Reactivity

Reactivity:

The primary reactivity of this compound stems from two functional groups:

-

NHS Ester: Reacts with primary amines to form stable amide bonds. This reaction is pH-dependent, with optimal reactivity occurring at a slightly basic pH (around 8.0-9.0).

-

Terminal Alkyne: Can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (click chemistry).

Chemical Stability:

-

The NHS ester is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and N-hydroxysuccinimide.

-

Solutions of the compound in anhydrous organic solvents like DMF or DMSO can be stored at -20°C for short periods but should be used as fresh as possible.

Experimental Protocols

General Synthesis of N-Hydroxysuccinimide Esters

The synthesis of NHS esters, including this compound, typically involves the activation of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC).[6][7][8]

Caption: General reaction scheme for the synthesis of NHS esters.

Experimental Workflow:

Caption: A typical workflow for the synthesis and purification of an NHS ester.

General Protocol for Amine Labeling

The NHS ester of this compound can be used to label proteins and other molecules containing primary amines.

Experimental Workflow:

Caption: General workflow for labeling a protein with an NHS ester.

Toxicological Information

No specific toxicological studies have been reported for this compound. However, based on the reactivity of the NHS ester, it is prudent to assume that the compound may be irritating to the skin, eyes, and respiratory tract. A study on structurally related alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates as skin penetration enhancers showed minimal anti-proliferative activity, suggesting low cytotoxicity for those specific compounds.

Ecological Information

No specific ecological data is available for this compound. It is important to prevent its release into the environment.

Regulatory Information

This compound is intended for research use only and may not be used as a drug, agricultural or pesticidal product, food additive, or household chemical.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should consult the safety data sheet provided by the supplier and conduct their own risk assessment before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 917222-23-2|this compound|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 8. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with 2,5-dioxopyrrolidin-1-yl hept-6-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of antibodies to introduce bioorthogonal functional groups is a cornerstone of modern bioconjugation, enabling the development of advanced diagnostics, imaging agents, and antibody-drug conjugates (ADCs). 2,5-dioxopyrrolidin-1-yl hept-6-ynoate, an N-hydroxysuccinimide (NHS) ester functionalized with a terminal alkyne group, is a key reagent in this field. It facilitates the straightforward introduction of an alkyne handle onto an antibody through the reaction of the NHS ester with primary amines, primarily the ε-amino groups of lysine (B10760008) residues. This process forms a stable amide bond.[1][2][3]

The incorporated terminal alkyne is a bioorthogonal functional group, meaning it does not react with functional groups typically found in biological systems. This allows for a subsequent, highly specific "click chemistry" reaction with an azide-functionalized molecule.[4][5] The most common click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6][7] This two-step approach provides a powerful platform for conjugating a wide variety of molecules, including cytotoxic drugs, fluorescent dyes, or imaging agents, to an antibody with high precision and efficiency.[8][]

These application notes provide a detailed protocol for the labeling of antibodies with this compound and the subsequent characterization of the resulting alkyne-modified antibody.

Data Presentation

Table 1: Recommended Reagent Concentrations and Molar Ratios for Antibody Labeling

| Parameter | Recommended Range | Typical Starting Point | Notes |

| Antibody Concentration | 1 - 10 mg/mL | 2 mg/mL | Higher concentrations can improve labeling efficiency.[10] |

| Molar Ratio of NHS-alkyne to Antibody | 5:1 to 20:1 | 10:1 | This should be optimized for each specific antibody to achieve the desired degree of labeling (DoL). |

| NHS-alkyne Stock Solution | 1 - 10 mg/mL in anhydrous DMSO or DMF | 10 mg/mL | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[11] |

| Reaction pH | 7.2 - 8.5 | 8.0 - 8.5 | A slightly basic pH is required for the reaction with primary amines.[] |

| Quenching Reagent Concentration | 50 - 100 mM | 100 mM | Tris or glycine (B1666218) buffer can be used to quench the reaction.[10] |

Table 2: Typical Parameters for Characterization of Alkyne-Labeled Antibodies

| Parameter | Method | Expected Outcome |

| Degree of Labeling (DoL) | Mass Spectrometry (LC-MS)[12][13][14] | Provides the average number of alkyne linkers per antibody. A typical DoL may range from 1 to 4, depending on the application. |

| Antibody Recovery | UV-Vis Spectroscopy (A280) | Typically >80% after purification. |

| Aggregation | Size Exclusion Chromatography (SEC) | The conjugate should show a single, sharp peak corresponding to the monomeric antibody. |

| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR), or Biolayer Interferometry (BLI) | The binding affinity of the conjugated antibody should be comparable to the unlabeled antibody.[15][16][17] |

Experimental Protocols

Part 1: Labeling of Antibody with this compound

This protocol describes the covalent attachment of an alkyne linker to an antibody.

Materials:

-

Antibody of interest

-

This compound (NHS-alkyne)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4

-

Purification tools: Desalting columns (e.g., Zeba™ Spin Desalting Columns), size-exclusion chromatography (SEC) system, or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

Methodology:

-

Antibody Preparation:

-

If the antibody solution contains primary amines such as Tris or glycine, or stabilizing proteins like BSA, it is crucial to remove them. This can be achieved by dialysis against PBS or by using a desalting column.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[10]

-

-

Preparation of NHS-alkyne Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS-alkyne in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11] Vortex briefly to ensure it is fully dissolved. Do not store the stock solution as NHS esters are susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add the calculated volume of the NHS-alkyne stock solution to the antibody solution while gently stirring or vortexing. The molar ratio of NHS-alkyne to antibody should be optimized, with a starting point of 10:1.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Protect the reaction from light if the subsequent conjugate is light-sensitive.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Alkyne-Labeled Antibody:

-

Remove the excess, unreacted NHS-alkyne and quenching reagent by purifying the antibody conjugate.

-

For small-scale reactions, a desalting column is efficient.

-

For larger scales, size-exclusion chromatography (SEC) or dialysis can be used.

-

Part 2: Characterization of the Alkyne-Labeled Antibody

1. Determination of Degree of Labeling (DoL) by Mass Spectrometry:

-

The most accurate method to determine the DoL is by Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14]

-

The antibody conjugate is typically reduced to separate the light and heavy chains, and the mass of each chain is measured.

-

The mass difference between the labeled and unlabeled chains corresponds to the mass of the attached alkyne linker, allowing for the calculation of the number of linkers per chain and subsequently per antibody.

2. Assessment of Antibody Integrity and Purity:

-

Use Size Exclusion Chromatography (SEC) to assess the presence of aggregates. The purified conjugate should ideally show a single peak corresponding to the monomeric antibody.

-

Determine the protein concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280).

3. Functional Assessment of the Labeled Antibody:

-

It is critical to confirm that the labeling process has not compromised the antibody's function.[15][16][17]

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), or Biolayer Interferometry (BLI) to compare the antigen-binding affinity of the alkyne-labeled antibody to the unlabeled parent antibody.

Mandatory Visualization

Caption: Covalent labeling of an antibody with this compound.

Caption: Workflow from antibody preparation to the final characterized alkyne-labeled antibody.

References

- 1. This compound, 917222-23-2 | BroadPharm [broadpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. broadpharm.com [broadpharm.com]

- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 10. furthlab.xyz [furthlab.xyz]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Mass spectrometry as a powerful tool for the characterisation of monoclonal antibodies in the context of comparability studies | Quality Assistance [quality-assistance.com]

- 13. youtube.com [youtube.com]

- 14. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for Protein Conjugation with an NHS-Alkyne Linker

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent modification of proteins with an alkyne group using an N-hydroxysuccinimide (NHS)-ester functionalized alkyne linker. This two-step strategy first introduces a bioorthogonal alkyne handle onto the protein, which can then be used for subsequent specific ligation with an azide-containing molecule via "click chemistry."[1][2] This powerful technique is widely employed in drug development, proteomics, and various research applications for creating well-defined protein conjugates.

The protocol outlines the essential steps from reagent preparation and protein modification to the purification and characterization of the final alkyne-modified protein. Adherence to these guidelines will help ensure efficient and reproducible conjugation results.

Experimental Protocols

Part 1: Protein Preparation and Reagent Formulation

1.1. Protein Buffer Exchange

To ensure optimal labeling, it is crucial to prepare the protein in a buffer that is free of primary amines, which can compete with the NHS-ester reaction.

-

Recommended Buffers: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[3][4]

-

Procedure:

-

If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[5]

-

Adjust the protein concentration to 1-10 mg/mL in the appropriate amine-free buffer.[4] Higher protein concentrations generally lead to more efficient labeling.[3]

-

1.2. Preparation of NHS-Alkyne Linker Stock Solution

NHS-alkyne linkers are moisture-sensitive and should be prepared immediately before use.[5]

-

Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]

-

Procedure:

Part 2: Protein Conjugation with NHS-Alkyne Linker

This protocol describes the covalent attachment of the alkyne linker to primary amines (e.g., lysine (B10760008) residues) on the protein surface.

-

Reaction Conditions: The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.[5]

-

Procedure:

-

Add the calculated volume of the NHS-alkyne linker stock solution to the protein solution while gently vortexing.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture under the desired temperature and time conditions, protected from light.[6]

-

(Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for an additional 10-15 minutes at room temperature.

-

Part 3: Purification of the Alkyne-Modified Protein

Purification is essential to remove unreacted NHS-alkyne linker and any reaction byproducts.

-

Methods: Size-exclusion chromatography (gel filtration) or dialysis are the most common methods.[8]

-

Procedure (Gel Filtration):

-

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or the desired storage buffer.[6]

-

Apply the reaction mixture to the column.

-

Elute the protein-alkyne conjugate with the equilibration buffer.

-

Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

-

Pool the fractions containing the purified conjugate.

-

Part 4: Characterization of the Alkyne-Modified Protein

4.1. Protein Concentration Determination

The concentration of the purified alkyne-modified protein can be determined using standard protein quantification assays.

-

Method: A Bradford assay is a common and effective method.[9]

-

Procedure:

-

Prepare a standard curve using a known concentration of a standard protein (e.g., BSA).

-

Add the Bradford reagent to the standards and the alkyne-modified protein samples.

-

Measure the absorbance at 595 nm and determine the protein concentration from the standard curve.

-

4.2. Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of alkyne molecules conjugated to each protein molecule.[10] For antibodies, a DOL between 2 and 10 is often ideal.[11]

-

Method 1: Spectrophotometric Analysis (for chromophoric linkers) If the alkyne linker contains a chromophore with a known extinction coefficient, the DOL can be determined by measuring the absorbance of the conjugate at two wavelengths.[8]

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the linker (Amax).[11]

-

Calculate the protein concentration, correcting for the linker's absorbance at 280 nm.[11]

-

Calculate the linker concentration using its molar extinction coefficient.

-

The DOL is the molar ratio of the linker to the protein.[10]

-

-

Method 2: HABA Assay (for biotin-alkyne linkers) The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify biotinylation.[12]

-

Prepare a HABA/Avidin solution and measure its absorbance at 500 nm.[12]

-

Add the biotin-alkyne labeled protein to the HABA/Avidin solution. The biotin (B1667282) will displace the HABA from avidin, causing a decrease in absorbance.[12]

-

Measure the absorbance at 500 nm again. The change in absorbance is proportional to the amount of biotin in the sample.[1]

-

-

Method 3: Mass Spectrometry Mass spectrometry can be used to determine the exact mass of the modified protein, thereby confirming the number of attached alkyne linkers.[13][14]

Quantitative Data Summary

Table 1: Recommended Molar Ratios for NHS-Alkyne Linker Conjugation

| Protein Concentration | Recommended Molar Excess of Linker | Expected Degree of Labeling (DOL) | Notes |

| > 5 mg/mL | 5-10 fold | 2-4 | Higher protein concentrations lead to more efficient labeling.[3] |

| 1-5 mg/mL | 10-20 fold | 4-8 | A common concentration range for antibody labeling.[3] |

| < 1 mg/mL | 20-50 fold | Variable | Higher excess is needed to compensate for lower reaction kinetics.[3] |

Table 2: Typical Conjugation Efficiency and Protein Recovery

| Parameter | Typical Range | Method of Determination |

| Conjugation Efficiency | 30-60% | Spectrophotometry, Mass Spectrometry |

| Protein Recovery (Post-Purification) | > 85% | Bradford Assay, A280 Measurement |

Note: The actual conjugation efficiency and protein recovery will vary depending on the specific protein, linker, and reaction conditions used. For a 2 mg/mL IgG solution, a challenge ratio of 10:1 typically results in a conjugation ratio of about 5:1, indicating an approximate 50% labeling efficiency.[15]

Visualizations

Caption: Experimental workflow for protein conjugation with an NHS-alkyne linker.

Caption: Reaction scheme for two-step protein conjugation via an NHS-alkyne linker.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. biotium.com [biotium.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. Degree of labeling (DOL) step by step [abberior.rocks]

- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]

- 15. mesoscale.com [mesoscale.com]

Application Notes and Protocols for Cell Surface Protein Labeling using 2,5-dioxopyrrolidin-1-yl hept-6-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dioxopyrrolidin-1-yl hept-6-ynoate is a versatile chemical probe designed for the two-step labeling of cell surface proteins. This reagent features an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group. The NHS ester facilitates the covalent attachment of the molecule to primary amines, such as the side chains of lysine (B10760008) residues, which are abundantly present on the surface of proteins. Following this initial labeling, the terminal alkyne group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an azide-functionalized reporter molecule. This modular approach allows for the attachment of a wide variety of reporter tags, including fluorophores for imaging, biotin (B1667282) for affinity purification, or other moieties for downstream analysis. This method is a powerful tool for studying the dynamics of cell surface proteins, including their expression, localization, and turnover.

Principle of the Method

The labeling strategy involves two main steps:

-

Amine-reactive Labeling: The NHS ester of this compound reacts with primary amines on cell surface proteins in a pH-dependent manner, forming a stable amide bond. This step introduces an alkyne handle onto the proteins.

-

Bioorthogonal Click Chemistry: The alkyne-modified proteins are then incubated with an azide-containing reporter molecule in the presence of a copper(I) catalyst. The "click" reaction forms a stable triazole linkage, covalently attaching the reporter to the protein of interest.

Applications

-

Fluorescent Imaging of Cell Surface Proteins: By using a fluorescent azide, researchers can visualize the localization and trafficking of surface proteins.

-

Proteomic Analysis of the Cell Surface: An azide-functionalized biotin tag can be "clicked" onto the labeled proteins, enabling their enrichment and subsequent identification and quantification by mass spectrometry.

-

Analysis of Protein-Protein Interactions: This technique can be used to label specific cell surface receptors to study their interactions with other proteins.

-

Monitoring Protein Turnover: Pulse-chase experiments using this labeling strategy can provide insights into the synthesis and degradation rates of cell surface proteins.[1][2]

Quantitative Data Summary

The following tables provide a summary of typical concentrations and conditions for the successful labeling of cell surface proteins using this compound and subsequent click chemistry. These values should be optimized for specific cell types and experimental goals.

Table 1: NHS Ester Labeling of Live Cells

| Parameter | Recommended Range | Notes |

| Cell Density | 80-90% confluency | Ensures a sufficient number of cells and surface proteins for labeling. |

| This compound Concentration | 100 µM - 1 mM | Higher concentrations may lead to increased labeling but also potential cytotoxicity. |

| Incubation Time | 15 - 30 minutes | Longer incubation times may not significantly increase labeling and could lead to internalization of the reagent. |

| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred to minimize endocytosis of labeled proteins. |

| Buffer | Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0 | Amine-free buffer is crucial to prevent quenching of the NHS ester. |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) on Live Cells

| Parameter | Recommended Concentration | Notes |

| Azide-Reporter (e.g., Azide-Fluorophore) | 10 - 100 µM | The optimal concentration depends on the specific reporter and cell type. |

| Copper(II) Sulfate (CuSO4) | 50 - 200 µM | The catalyst for the click reaction. |

| Copper(I)-stabilizing Ligand (e.g., THPTA) | 250 µM - 1 mM | Prevents copper-mediated cytotoxicity and enhances reaction efficiency. |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state. |

| Incubation Time | 10 - 30 minutes | The click reaction is typically fast. |

| Incubation Temperature | Room Temperature | |

| Buffer | PBS or other suitable cell culture medium |

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound

-

Cell Preparation:

-

Plate cells in a suitable culture vessel and grow to 80-90% confluency.

-

Wash the cells twice with ice-cold, amine-free PBS (pH 7.4-8.0) to remove any residual media containing amines.

-

-

Labeling Reaction:

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 100 mM.

-

Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 500 µM).

-

Add the labeling solution to the cells and incubate for 15-30 minutes at 4°C on a rocking platform.

-

-

Quenching and Washing:

-

Remove the labeling solution.

-

To quench any unreacted NHS ester, wash the cells once with PBS containing 100 mM glycine (B1666218) or Tris.

-

Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

-

Protocol 2: Click Chemistry Reaction with an Azide-Reporter

-

Preparation of Click Reaction Cocktail:

-

Prepare stock solutions of the following in water: 50 mM CuSO4, 250 mM THPTA, and 500 mM sodium ascorbate (B8700270). The sodium ascorbate solution should be freshly prepared.

-

Prepare a stock solution of the azide-reporter (e.g., azide-fluorophore or azide-biotin) in DMSO.

-

In a microcentrifuge tube, combine the reagents in the following order to prepare the click reaction cocktail (for 1 mL final volume):

-

PBS (to final volume)

-

Azide-reporter (to final concentration, e.g., 50 µM)

-

CuSO4 (to final concentration, e.g., 100 µM)

-

THPTA (to final concentration, e.g., 500 µM)

-

Vortex briefly.

-

Add sodium ascorbate (to final concentration, e.g., 2.5 mM).

-

-

-

Click Reaction:

-

Add the freshly prepared click reaction cocktail to the alkyne-labeled cells.

-

Incubate for 10-30 minutes at room temperature, protected from light if using a fluorescent reporter.

-

-

Washing:

-

Remove the click reaction cocktail.

-

Wash the cells three times with PBS.

-

-

Downstream Analysis:

-

The cells are now ready for downstream applications such as fluorescence microscopy, flow cytometry, or cell lysis for proteomic analysis.

-

Visualizations

Caption: Experimental workflow for cell surface protein labeling.

Caption: Simplified EGFR signaling pathway.

Caption: Simplified Integrin signaling pathway.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Modified Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as an indispensable tool for the precise and efficient modification of proteins.[1][2] This bioorthogonal reaction enables the covalent ligation of an azide-modified molecule with an alkyne-modified molecule, forming a stable triazole linkage.[3] Its high specificity, quantitative yields, and compatibility with aqueous environments make it ideal for a wide range of applications in proteomics, drug discovery, and diagnostics.[1][4]

These application notes provide detailed protocols for the CuAAC-mediated modification of proteins, offering guidance on reaction optimization, purification, and characterization. The information is intended to assist researchers in successfully implementing this powerful technology for their specific research needs, from fluorescently labeling proteins for imaging to generating sophisticated protein conjugates for therapeutic development.

Data Presentation: Quantitative Reaction Parameters

Successful CuAAC modification of proteins relies on the careful optimization of several key reaction parameters. The following tables summarize typical quantitative data for reaction conditions and component concentrations to guide experimental design.

Table 1: Typical Reaction Conditions for CuAAC Protein Labeling [5]

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction rates. |

| Probe:Protein Molar Ratio | 10:1 to 50:1 | A higher excess of the labeling probe can drive the reaction to completion but may necessitate more rigorous purification.[6] |

| CuSO₄ Concentration | 50 - 250 µM | Increased copper concentration can accelerate the reaction but also carries the risk of protein precipitation.[5] |

| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | Should be in stoichiometric excess relative to CuSO₄ to maintain the catalytically active Cu(I) state.[5] |

| Ligand (e.g., THPTA, TBTA) Concentration | 100 - 500 µM | Typically used at a concentration equal to or slightly higher than the CuSO₄ concentration to stabilize the Cu(I) ion and protect the protein from oxidative damage.[5][7] |

| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can speed up the reaction but may compromise the stability of sensitive proteins.[5] |

| Reaction Time | 1 - 4 hours | Optimization may be required based on the specific reactants and desired labeling efficiency.[5] |

| pH | 7.0 - 8.0 | The CuAAC reaction is generally robust within this physiological pH range.[8] |

Table 2: Troubleshooting Guide for CuAAC Bioconjugation [9]

| Problem | Potential Cause | Suggested Solution |

| Low or no reaction | Inactive catalyst | Prepare fresh sodium ascorbate (B8700270) solution; ensure proper storage of copper salt. |

| Inaccessible azide (B81097) or alkyne groups | Perform the reaction under denaturing conditions (e.g., with DMSO) if protein structure allows. | |

| Protein precipitation/aggregation | High copper concentration | Decrease the concentration of CuSO₄. |

| Oxidative damage | Include a copper-chelating ligand (e.g., THPTA) and/or an antioxidant like aminoguanidine (B1677879).[1] Consider performing the reaction under anaerobic conditions.[10] | |

| Non-specific labeling | Side reactions with ascorbate byproducts | Add aminoguanidine to the reaction mixture to intercept reactive carbonyls.[1] |

Experimental Protocols

Protocol 1: General Procedure for CuAAC-Mediated Labeling of an Azide-Modified Protein

This protocol describes a general method for labeling a protein containing an azide functional group with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin).

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)

-

Alkyne-functionalized probe (e.g., Alkyne-Fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO or water)

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water, optional)

-

Degassing equipment (e.g., nitrogen or argon gas line)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration columns)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1 mg/mL).

-

Add the alkyne-functionalized probe to the desired molar excess (e.g., 20-fold molar excess over the protein).

-

Add the THPTA or TBTA ligand to a final concentration of 1.25 mM.[9]

-

(Optional) Add aminoguanidine to a final concentration of 5 mM to prevent side reactions.[9]

-

Gently mix the solution by pipetting.

-

-

Initiation of the Click Reaction:

-

(Recommended) Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-20 seconds to remove oxygen, which can lead to oxidative damage.[6]

-

Add the CuSO₄ stock solution to a final concentration of 250 µM.[9]

-

Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[9]

-

Gently mix the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

-

Purification of the Labeled Protein:

-

Remove excess unreacted probe, copper catalyst, and other small molecules using a suitable purification method:

-

Size-Exclusion Chromatography (SEC): Elute the protein with a compatible buffer.

-

Dialysis: Dialyze against a large volume of buffer with several buffer changes.

-

Spin Filtration: Use a centrifugal filter unit with an appropriate molecular weight cutoff.

-

-

-

Characterization of the Labeled Protein:

-

Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA or Bradford).

-

Assess the labeling efficiency using methods such as:

-

SDS-PAGE: If the probe is fluorescent, the labeled protein can be visualized directly.

-

Mass Spectrometry: To confirm the mass shift corresponding to the addition of the probe.

-

Spectrophotometry: If the probe has a unique absorbance spectrum.

-

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for protein modification via CuAAC.

Application in Signaling Pathway Analysis: Probing GPCRs

CuAAC has become a valuable tool for studying G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous signaling pathways.[11] By incorporating bioorthogonal handles (azides or alkynes) into GPCR ligands, researchers can use CuAAC to attach various probes for imaging, affinity purification, and proteomic studies to elucidate GPCR function and interactions.[11]

Caption: Use of CuAAC to study GPCR signaling pathways.

References

- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing NHS Ester Labeling Reactions: A Detailed Guide to pH and Buffer Conditions

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxysuccinimide (NHS) ester chemistry is a widely employed and versatile method for the covalent modification of biomolecules. This technique primarily targets primary amines (-NH2), which are readily available on proteins (N-terminus and lysine (B10760008) side chains) and can be incorporated into nucleic acids and other molecules. The formation of a stable amide bond between the NHS ester and the amine group makes this a robust strategy for attaching a variety of labels, including fluorescent dyes, biotin, and crosslinkers.

The efficiency and specificity of NHS ester labeling are critically dependent on the reaction conditions, particularly the pH and the composition of the buffer system. This document provides a comprehensive overview of the optimal conditions for NHS ester labeling reactions, detailed experimental protocols, and troubleshooting guidance to help researchers achieve consistent and reliable conjugation results.

The Chemistry of NHS Ester Labeling

The reaction proceeds via the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

A critical competing reaction is the hydrolysis of the NHS ester, which also cleaves the ester bond and renders the labeling reagent inactive. The rate of this hydrolysis is highly pH-dependent, increasing significantly at higher pH values. Therefore, successful labeling requires a careful balance between ensuring the amine is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester.

Optimal pH and Buffer Conditions

The selection of an appropriate pH and buffer system is paramount for successful NHS ester conjugation. The optimal pH range for reacting NHS esters with primary amines is generally between 7.2 and 9.0, with a more specific optimum often cited between pH 8.3 and 8.5.[1][2][3][4]

-

At lower pH (<7.0): The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[1][3]

-

At optimal pH (8.3-8.5): A sufficient concentration of the primary amine is in its deprotonated, nucleophilic state to react efficiently with the NHS ester.[1][3]

-

At higher pH (>9.0): While the concentration of reactive amines increases, the rate of NHS ester hydrolysis becomes significantly faster, leading to a substantial reduction in labeling efficiency as the reagent is consumed by water.[1][3]

Buffer Selection

The choice of buffer is equally critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[2]

Recommended Buffers:

-

Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at pH 7.2-7.4. Reactions in PBS are generally slower due to the lower pH, which also slows down the rate of hydrolysis, often requiring longer incubation times.[2][5]

-

Sodium Bicarbonate Buffer: Frequently recommended at a concentration of 0.1 M and a pH of 8.3.[1][6]

-

Sodium Borate Buffer: Can be used at a pH of 8.5.

-

HEPES Buffer: Another suitable non-amine-containing buffer.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing NHS ester labeling reactions.

Table 1: pH Effects on NHS Ester Reactions

| pH Range | Effect on Primary Amines | Effect on NHS Ester | Overall Reaction Efficiency |

| < 7.0 | Protonated and non-nucleophilic | Stable | Very low |

| 7.2 - 8.0 | Partially deprotonated | Relatively stable | Moderate, requires longer incubation |

| 8.0 - 8.5 | Sufficiently deprotonated for reaction | Moderate hydrolysis | Optimal |

| > 8.5 | Highly deprotonated | Rapid hydrolysis | Decreased due to reagent loss |

Table 2: Half-life of NHS Ester Hydrolysis

| pH | Temperature | Half-life | Reference |

| 7.0 | 0°C | 4-5 hours | [2] |

| 8.0 | Room Temp | 210 min (Porphyrin-NHS) | [7] |

| 8.5 | Room Temp | 180 min (Porphyrin-NHS) | [7] |

| 8.6 | 4°C | 10 minutes | [2] |

| 9.0 | Room Temp | 125 min (Porphyrin-NHS) | [7] |

Table 3: Recommended Reaction Conditions

| Parameter | Recommended Condition | Notes |

| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[1][3] |

| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or 50 mM Sodium Borate | Must be free of primary amines.[1][5] |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can slow both the reaction and hydrolysis. |

| Incubation Time | 1 - 4 hours at Room Temperature, or overnight at 4°C | Can be optimized based on the specific reactants.[1][5] |

| Protein Conc. | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][3] |

| NHS Ester Solvent | Anhydrous DMSO or DMF | Prepare fresh and add to the aqueous reaction mixture.[1][5] |

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling proteins, such as antibodies, with an NHS ester-activated fluorescent dye.

Materials:

-

Protein to be labeled (in an amine-free buffer)

-

NHS ester-activated label (e.g., fluorescent dye)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Stock Solution:

-

Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[8]

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A molar excess of 8-15 fold of the NHS ester to the protein is a common starting point for mono-labeling.[1][6]

-

While gently stirring or vortexing the protein solution, add the NHS ester stock solution dropwise.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[1][5]

-